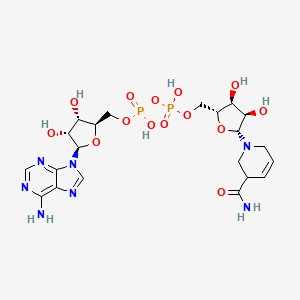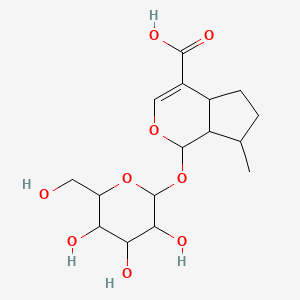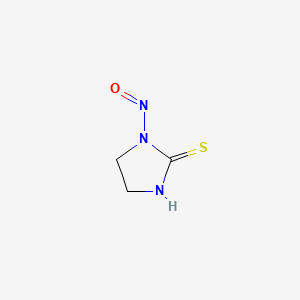
6-(2-Nitro-4-azidophenylamino)caproate
描述
6-(2-Nitro-4-azidophenylamino)caproate is a nitroaromatic compound that contains an azide group. This compound has garnered significant attention in scientific research due to its unique physical and chemical properties. It is primarily used in the field of dye and pigment chemistry, where it plays a role in the synthesis of various dyes.
准备方法
The synthesis of 6-(2-Nitro-4-azidophenylamino)caproate involves several key steps, including nitration, azidation, and the formation of complex structures. The general synthetic route can be summarized as follows:
Formation of Complex Structures: The combination of the nitro and azido groups with other functional groups to form the final compound.
化学反应分析
6-(2-Nitro-4-azidophenylamino)caproate undergoes various types of chemical reactions, including:
Cycloaddition Reactions: Azido compounds can undergo 1,3-dipolar cycloaddition reactions, forming complex structures with multiple functionalities.
Common reagents and conditions used in these reactions include strong acids for nitration and azidation reactions. Major products formed from these reactions include derivatives with varied functionalities, such as additional nitro or azido groups.
科学研究应用
6-(2-Nitro-4-azidophenylamino)caproate has several scientific research applications, including:
Dye and Pigment Chemistry: It is used in the synthesis of various dyes, analyzing the color-constitution relationships in certain azo disperse dyes.
Molecular Biology: It is used in covalent complex formation, which is crucial for studying molecular interactions and biological processes.
Material Science: The compound’s unique properties make it suitable for developing new materials with specific functionalities.
作用机制
The mechanism by which 6-(2-Nitro-4-azidophenylamino)caproate exerts its effects involves the electronic and steric effects of the nitro and azido groups. These groups enhance the compound’s reactivity towards nucleophilic substitution, electrophilic addition, and other chemical transformations. The molecular targets and pathways involved in these reactions are influenced by the electronic structure of the compound, which determines its reactivity and stability.
相似化合物的比较
6-(2-Nitro-4-azidophenylamino)caproate can be compared with other similar compounds, such as:
6-Azido-2,4-bis(2,2,2-trinitroethylamino)-1,3,5-triazine: This compound also contains azido and nitro groups and is used in similar applications.
6-(4-Azido-2-nitrophenylamino)hexanoate: Another compound with similar functional groups and applications.
The uniqueness of this compound lies in its specific combination of nitro and azido groups, which impart distinct reactivity and stability characteristics.
属性
IUPAC Name |
6-(4-azido-2-nitroanilino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O4/c13-16-15-9-5-6-10(11(8-9)17(20)21)14-7-3-1-2-4-12(18)19/h5-6,8,14H,1-4,7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFJQDXNFNAVOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207502 | |
| Record name | 6-(2-Nitro-4-azidophenylamino)caproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58775-38-5 | |
| Record name | 6-(2-Nitro-4-azidophenylamino)caproate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058775385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(2-Nitro-4-azidophenylamino)caproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(dimethylamino)ethyl]-1-[(6-oxo-5H-[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1229948.png)
![4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B1229949.png)
![N-[[4-(dimethylamino)phenyl]methyl]-3-ethyl-N-(2-furanylmethyl)-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1229952.png)
![3-Nitro-4-[[4-(2-oxolanylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]benzamide](/img/structure/B1229954.png)

![3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1229958.png)




![3-methoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-naphthalenecarboxamide](/img/structure/B1229968.png)


